Propyl isovalerate

Catalog No.
S585548
CAS No.
557-00-6
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl isovalerate

CAS Number

557-00-6

Product Name

Propyl isovalerate

IUPAC Name

propyl 3-methylbutanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-4-5-10-8(9)6-7(2)3/h7H,4-6H2,1-3H3

InChI Key

LSJMDWFAADPNAX-UHFFFAOYSA-N

SMILES

CCCOC(=O)CC(C)C

Solubility

soluble in organic solvents, alcohol; insoluble in wate

Canonical SMILES

CCCOC(=O)CC(C)C

Antimicrobial Activity:

Some studies have investigated the potential antimicrobial properties of propyl isovalerate. A 2010 study published in "Letters in Applied Microbiology" found that propyl isovalerate exhibited some inhibitory activity against various foodborne pathogens, including Salmonella Enteritidis and Escherichia coli []. However, the study also noted that the effectiveness was dependent on the specific strain and concentration used, and further research is needed to understand its potential applications as an antimicrobial agent.

Propyl isovalerate, also known as propyl 3-methylbutanoate, is an ester formed from isovaleric acid and propanol. Its chemical formula is C8H16O2C_8H_{16}O_2 and it has a molecular weight of approximately 144.21 g/mol. This compound is characterized by its fruity aroma, which makes it valuable in the flavor and fragrance industries. It appears as a colorless liquid with a boiling point ranging from 156 to 157 °C at standard atmospheric pressure .

Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, propyl isovalerate can be hydrolyzed to yield isovaleric acid and propanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, allowing the formation of different esters.
  • Esterification: Propyl isovalerate can be synthesized through the reaction of isovaleric acid with propanol in the presence of an acid catalyst .

Research indicates that propyl isovalerate exhibits various biological activities. It has been reported to possess antimicrobial properties, which can be beneficial in food preservation and safety. Additionally, its presence in certain fruits suggests a role in attracting pollinators, indicating potential ecological significance .

The synthesis of propyl isovalerate can be achieved through several methods:

  • Esterification Reaction:
    • Reacting isovaleric acid with propanol using an acid catalyst (e.g., sulfuric acid) under reflux conditions.
    • The general reaction can be represented as:
      Isovaleric Acid+PropanolPropyl Isovalerate+Water\text{Isovaleric Acid}+\text{Propanol}\rightarrow \text{Propyl Isovalerate}+\text{Water}
  • Transesterification:
    • Propyl isovalerate can also be synthesized by transesterifying a different ester with propanol.
  • Microbial Fermentation:
    • Certain microorganisms can produce propyl isovalerate through fermentation processes, although this method is less common for industrial applications .

Propyl isovalerate finds applications in various fields:

  • Flavoring Agent: Its fruity aroma makes it suitable for use in food flavorings and beverages.
  • Fragrance Industry: It is used in perfumes and scented products due to its pleasant scent.
  • Pharmaceuticals: Its properties may contribute to formulations requiring specific sensory attributes.
  • Biological Research: Used in studies exploring microbial metabolism and interactions with other compounds .

Several compounds share structural similarities with propyl isovalerate. Below are some notable examples:

Compound NameChemical FormulaKey Characteristics
Butyl butanoateC8H16O2C_8H_{16}O_2Commonly used as a flavoring agent; fruity aroma.
Ethyl hexanoateC8H16O2C_8H_{16}O_2Known for its banana-like scent; used in fragrances.
Isobutyl acetateC6H12O2C_6H_{12}O_2Used in coatings and as a solvent; fruity odor.

Uniqueness of Propyl Isovalerate:

  • Propyl isovalerate's distinct fruity aroma sets it apart from similar compounds, making it particularly valuable in flavoring applications.
  • Its specific biological activities may differ from those of other esters, highlighting its unique potential in food science and microbiology .

Physical Description

colourless, mobile liquid/fruity odou

XLogP3

2.3

Boiling Point

155.9 °C

Density

d204 0.86
0.860 - 0.866

UNII

802KM69CKR

GHS Hazard Statements

Aggregated GHS information provided by 1488 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.59 mmHg

Pictograms

Flammable

Flammable

Other CAS

557-00-6

Wikipedia

Propyl isovalerate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Modify: 2023-08-15

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